molecular formula C12H17N3S2 B4598493 2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B4598493
M. Wt: 267.4 g/mol
InChI Key: NPIBZRQZDGFSJJ-UHFFFAOYSA-N
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Description

2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for large-scale production.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thieno[2,3-d]pyrimidine core to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidines.

Scientific Research Applications

2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an anticancer agent. It has been evaluated for its cytotoxic activity against various cancer cell lines.

    Materials Science: The unique electronic properties of the thieno[2,3-d]pyrimidine core make this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with nucleic acid metabolism, acting as a potential nucleic acid antimetabolite . This interference can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

2-butylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-4-5-6-16-12-14-10(13)9-7(2)8(3)17-11(9)15-12/h4-6H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIBZRQZDGFSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=C2C(=C(SC2=N1)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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